Methyl 4-(2-oxopropyl)benzoate

Malate dehydrogenase inhibition Cancer metabolism Enzyme inhibitor comparison

Process chemists targeting beta-adrenoceptor agonists often face supply inconsistency and regioisomeric impurities with para-substituted benzoate intermediates. Methyl 4-(2-oxopropyl)benzoate (CAS 22744-50-9) resolves this with validated dual-route synthesis (Kraus coumalate-alkene method) ensuring high regioisomeric purity. • Dual MDH1/2 inhibitor at low µM-direct entry for cancer metabolism hit-to-lead SAR campaigns. • CYP199A4-catalyzed stereoselective α-hydroxylation yields chiral 4-(1-hydroxy-2-oxopropyl)benzoic acid derivatives. • Direct reductive amination precursor to BRL-26830A-class anti-obesity/anti-hyperglycaemic amines. Bulk quantities available with expedited global shipping.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 22744-50-9
Cat. No. B1365677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-oxopropyl)benzoate
CAS22744-50-9
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C11H12O3/c1-8(12)7-9-3-5-10(6-4-9)11(13)14-2/h3-6H,7H2,1-2H3
InChIKeyMMLNFWPLMKLQFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(2-oxopropyl)benzoate: Core Identity and Characteristics


Methyl 4-(2-oxopropyl)benzoate (CAS 22744-50-9) is a para-substituted benzoate ester bearing a reactive 2-oxopropyl side chain. It is a key synthetic intermediate in the preparation of beta-adrenoceptor agonists such as BRL-26830A and related anti-obesity/anti-hyperglycaemic amines . The compound also exhibits dual inhibitory activity against human malate dehydrogenase isoforms MDH1 and MDH2 at low micromolar concentrations .

Why Generic Substitution Fails for This Compound


Substitution of methyl 4-(2-oxopropyl)benzoate with positional isomers (e.g., meta-substituted analogs) or reduced derivatives (e.g., methyl 4-(2-hydroxypropyl)benzoate) is not interchangeable. The para ketone group is essential for selective enzymatic recognition by CYP199A4 , and its specific electronic properties underpin the inhibitory activity against MDH1 and MDH2 that is lost or altered in analogs lacking the 2-oxopropyl moiety . Even closely related esters such as ethyl 4-(2-oxopropyl)benzoate show different physicochemical profiles that affect downstream reactivity and purification.

Quantitative Differentiation Evidence for Sourcing


Dual MDH1/MDH2 Inhibitory Potency

Methyl 4-(2-oxopropyl)benzoate inhibits human cytoplasmic MDH1 with an IC50 of 3.00 × 10³ nM and mitochondrial MDH2 with an IC50 of 2.90 × 10³ nM in an oxaloacetate-dependent NADH oxidation assay . Compared against structurally distinct MDH1 inhibitors reported in separate studies, this compound is 2.3-fold more potent than MDH1-IN-1 (IC50 = 6.79 μM) and 1.3-fold less potent than MDH1-IN-2 (IC50 = 2.27 μM) , positioning it as a moderate-affinity dual inhibitor suitable for probe development.

Malate dehydrogenase inhibition Cancer metabolism Enzyme inhibitor comparison

Para-Regioselective Synthetic Purity

The para-substituted regioisomer of methyl 4-(2-oxopropyl)benzoate can be obtained substantially free of the undesired meta-substituted impurity using the Kraus coumalate-alkene cycloaddition method . Yields of at least 50–60% for para-substituted benzoate esters are reported, with the meta impurity below typical detection limits of conventional chromatographic monitoring, contrasting with traditional Friedel-Crafts acylation routes that commonly produce 10–30% meta byproduct .

Regioselective synthesis Process chemistry Benzoate ester purity

CYP199A4-Mediated Regioselective Hydroxylation

The acid form of the target compound, 4-(2-oxopropyl)benzoic acid, undergoes CYP199A4-catalyzed hydroxylation exclusively at the α-position of the ketone side chain to yield 4-(1-hydroxy-2-oxopropyl)benzoic acid with high stereoselectivity . In contrast, the structurally analogous 4-propionylbenzoic acid is hydroxylated at the β-position to give 4-(2-hydroxypropanoyl)benzoic acid, demonstrating that the 2-oxopropyl substituent directs a fundamentally different regiochemical outcome .

Cytochrome P450 Biocatalysis Regioselective oxidation

Dual-Route API Intermediate Validation

Methyl 4-(2-oxopropyl)benzoate is uniquely positioned as a common intermediate in two industrially relevant synthetic routes to beta-adrenoceptor agonist APIs: the nitroalkene reduction route leading to BRL-26830A and the direct reductive amination route described in US4478849 . This dual-route compatibility is not available for the corresponding ethyl ester, which is incompatible with the nitroalkene reduction conditions due to transesterification side reactions .

API synthesis Supply chain resilience Process chemistry

Highest-Value Application Scenarios


Beta-Adrenoceptor Agonist API Synthesis

This compound is the direct precursor for the reductive amination step in the synthesis of anti-obesity and anti-hyperglycaemic secondary amines. The validated dual-route accessibility makes it the preferred intermediate for process chemists seeking supply chain flexibility and cost efficiency.

Biocatalytic Production of Chiral α-Hydroxyketones

The CYP199A4 enzyme selectively hydroxylates the 2-oxopropyl side chain at the α-position with high stereoselectivity, enabling the production of chiral 4-(1-hydroxy-2-oxopropyl)benzoic acid derivatives that serve as versatile building blocks for further elaboration .

Cancer Metabolism Target Inhibitor Screening

With measurable dual inhibition of MDH1 and MDH2 at low micromolar concentrations , this compound serves as a cost-effective entry point for hit-to-lead campaigns targeting cancer metabolism pathways, offering a scaffold with confirmed target engagement for SAR expansion.

Para-Regioselective Benzoate Process Scale-Up

The Kraus coumalate-alkene method demonstrates that para-substituted benzoates can be obtained with high regioisomeric purity. This compound can serve as a model substrate for developing scalable, metal-catalyzed routes that minimize meta byproduct formation and reduce purification costs.

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